6-chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (SKF 82958) is a synthetic compound extensively utilized in scientific research for its actions within the brain. Classified as a full dopamine D1 receptor agonist, SKF 82958 exhibits high efficacy in activating D1 receptors. Its selectivity for D1 receptors, particularly over D2 receptors, makes it a valuable tool for investigating the specific roles of D1 receptors in various neurological processes. []
SKF-82958, also known as (±)-SKF 82958, is a potent full agonist of the dopamine D1 receptor. It exhibits high selectivity for the D1 receptor over the D2 receptor, with a dissociation constant of approximately 4 nM for the D1 receptor and 73 nM for the D2 receptor . This compound has garnered attention in pharmacological research due to its significant effects on dopaminergic signaling, which is crucial in various neurological and psychiatric conditions.
The synthesis of SKF-82958 involves several steps, typically starting from commercially available precursors. While specific synthetic routes can vary, they generally include:
Detailed synthetic pathways can be found in specialized chemical literature, but proprietary methods may limit full disclosure of specific protocols.
The molecular formula of SKF-82958 is , with a molecular weight of approximately 364.29 g/mol. Its structure features a phenyl ring attached to a piperidine moiety, which is critical for its interaction with dopamine receptors. The compound's three-dimensional structure allows it to fit into the binding site of the D1 receptor effectively, facilitating its agonistic action.
SKF-82958 primarily participates in biochemical reactions involving dopamine receptors. Its binding to the D1 receptor triggers a series of intracellular signaling cascades that enhance neuronal excitability and neurotransmitter release. Key reactions include:
The mechanism of action of SKF-82958 revolves around its role as an agonist at the dopamine D1 receptor:
SKF-82958 is utilized extensively in neuroscience research to study dopaminergic signaling pathways. Its applications include:
SKF-82958 (±-6-chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide) is classified as a high-efficacy full agonist at dopamine D1-like receptors (D1 and D5 subtypes). Its selectivity and functional potency are well-documented:
Table 1: Receptor Binding and Functional Selectivity of SKF-82958
Receptor Type | Affinity/Action | Functional Outcome | Model System |
---|---|---|---|
D1/D5 receptors | Full agonist (EC₅₀ ~nM range) | Increased cAMP, neuropeptide expression | Rat/marmoset striatum |
D2-like receptors | Negligible activity | No substitution in D2-based discrimination | Rat behavioral models |
ERα | Agonist (Kᵢ ~μM) | Transcriptional activation at AP-1 sites | HeLa cells |
SKF-82958 exhibits off-target activity as a subtype-selective ERα agonist:
SKF-82958 demonstrates distinct functional properties compared to structurally related D1 agonists:
Table 2: Comparative Pharmacology of Benzazepine D1 Agonists
Agonist | Intrinsic Efficacy | Locomotor Effects | Self-Administration | Neuropeptide Induction |
---|---|---|---|---|
SKF-82958 | Full agonist | Hyperactivity | Yes (D1-mediated) | Dynorphin, enkephalin |
SKF-81297 | Full agonist | Moderate stimulation | Weak/Inconsistent | Partial induction |
SKF-38393 | Partial agonist | Low/no stimulation | No | Minimal |
A-68930 (isochroman) | Full agonist | Suppression | Not tested | Distinct regional pattern |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7